molecular formula C11H8N2O3 B6366834 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% CAS No. 1261919-83-8

3-Hydroxy-5-(3-nitrophenyl)pyridine, 95%

Cat. No. B6366834
CAS RN: 1261919-83-8
M. Wt: 216.19 g/mol
InChI Key: PMRMAIPBGJWROD-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% is a chemical compound that has been studied for its various applications in scientific research. This compound is a derivative of pyridine and has a nitrophenyl group attached to the 3-position of the pyridine ring. It has a molecular weight of 209.17 g/mol and is a yellow crystalline solid. This compound has been used in a variety of laboratory experiments, including biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% is not fully understood. However, it is believed that this compound acts as an intermediate in the synthesis of various compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. It is also believed to act as a catalyst in the synthesis of biologically active compounds, such as the antifungal agent fluconazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% are not fully understood. However, it is believed to act as an intermediate in the synthesis of various compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. In addition, it is believed to act as a catalyst in the synthesis of biologically active compounds, such as the antifungal agent fluconazole.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% in laboratory experiments include its relatively low cost and availability, as well as its ease of use. Additionally, this compound can be used in a variety of laboratory experiments, including biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds and can decompose if not stored properly. Additionally, it is not as soluble in organic solvents as some other compounds, making it difficult to use in certain types of experiments.

Future Directions

The future directions for 3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of related compounds, as well as new applications for this compound. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted into the development of more stable and soluble derivatives of this compound for use in laboratory experiments.

Synthesis Methods

3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% can be synthesized by the reaction of 3-hydroxy-5-nitrophenyl pyridine with sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is complete in approximately 2 hours and yields a 95% pure product.

Scientific Research Applications

3-Hydroxy-5-(3-nitrophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 5-nitropyridines, 5-nitro-2-pyridones, and 5-nitro-2-pyridinols. It has also been used as a starting material in the synthesis of biologically active compounds, such as the antifungal agent fluconazole. In addition, this compound has been used in the synthesis of various pharmaceuticals, including the anti-cancer drug imatinib.

properties

IUPAC Name

5-(3-nitrophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-5-9(6-12-7-11)8-2-1-3-10(4-8)13(15)16/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMAIPBGJWROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682794
Record name 5-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Nitrophenyl)pyridin-3-ol

CAS RN

1261919-83-8
Record name 5-(3-Nitrophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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